{6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride
CAS No.: 2703779-08-0
Cat. No.: VC11570395
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703779-08-0 |
|---|---|
| Molecular Formula | C8H16ClNO |
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 6-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)9-5-8;/h7,9-10H,1-6H2;1H |
| Standard InChI Key | LUCFUGUKBJMBIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(C1)(CN2)CO.Cl |
Introduction
Overview of the Compound
Chemical Name: {6-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride
Molecular Formula: CHClNO
Molecular Weight: 177.67 g/mol
CAS Number: 2792186-60-6 .
This compound is a derivative of the azabicyclo[3.2.1]octane framework, a bicyclic amine structure featuring a methanol functional group and a hydrochloride salt form for enhanced solubility and stability.
Structural Features
The compound contains:
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A bicyclic azabicyclo[3.2.1]octane core.
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A hydroxymethyl (-CHOH) functional group attached to the nitrogen atom.
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A hydrochloride ion for salt stabilization.
This structure imparts significant rigidity and influences its physicochemical properties, such as basicity and hydrophilicity.
Synthesis Pathways
The synthesis of {6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride typically involves:
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Preparation of the Azabicyclo[3.2.1]octane Core: This is achieved through cyclization reactions involving amines and cyclic ketones.
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Functionalization with Methanol Group: Introduction of the hydroxymethyl group occurs via selective reduction or substitution reactions.
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Formation of Hydrochloride Salt: The final step involves protonation with HCl to yield the stable hydrochloride salt .
Pharmaceutical Applications
The azabicyclo[3.2.1]octane scaffold is commonly found in bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors:
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Potential use as a precursor in drug discovery.
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May serve as a building block for synthesizing compounds with antimicrobial or neurological activity.
Research Applications
The compound is valuable in academic research for studying:
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Structure-activity relationships (SAR) in drug design.
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Biophysical properties of rigid bicyclic amines.
Safety and Handling
| Hazard Classification | Details |
|---|---|
| Skin Irritation | Causes irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
Precautions include wearing protective gloves, goggles, and working in a well-ventilated area .
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